
N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide” is a compound that has been synthesized and studied for its pharmacological activities . It is part of a series of derivatives that have been evaluated for their antimicrobial and anticancer activities .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of p-bromo acetophenone with thiourea and iodine, which is refluxed for 11–12 hours . The reaction mixture is then cooled and washed with diethyl ether to remove unreacted acetophenone and iodine .Molecular Structure Analysis
The molecular structures of these derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The molecular docking study demonstrated that these compounds displayed good docking score within the binding pocket of the selected PDB ID .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The exact reactions for “N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide” are not available in the retrieved papers.Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . For example, the NMR data for a similar compound is as follows: 1 H-NMR δ: 7.32–7.52 (m, 7H, ArH), 6.84 (s, 1H, CH of thiazole), 7.64 (s, 1H, –CONH) 3.50 (s, 2H, CH 2), 3.18 (s, 1H, Ar–NH); 13 C-NMR δ: 128.4, 131.1, 121.6, 127.2, 129.3, 131.2, 119.2, 129.5, 113.4, 146.0, 105.4, 143.3 (12C of aromatic nucleus), 163.2, 104.4, 149.5 (3C of thiazole), 164.7 (1C of amide) .Applications De Recherche Scientifique
Antimicrobial Activity
The synthesized derivatives of N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide were evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as fungal strains. The compounds demonstrated promising antimicrobial effects, with specific derivatives (d1, d2, and d3) showing notable activity .
Anticancer Potential
Cancer remains a significant global health challenge. In the quest for novel anticancer agents, researchers investigated the anticancer activity of these derivatives. Among them, compounds d6 and d7 exhibited remarkable effects against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) when compared to a standard drug (5-fluorouracil) . These findings suggest their potential as leads for rational drug design.
Molecular Docking Studies
To gain insights into the binding interactions, molecular docking studies were conducted. Compounds d1, d2, d3, d6, and d7 displayed favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These results highlight their suitability for further exploration in drug development .
Anti-Inflammatory Properties
The heterocyclic thiazole nucleus, a key component of this compound, has been associated with anti-inflammatory activity . While not directly studied for this compound, the thiazole moiety’s presence suggests potential in modulating inflammatory responses .
Antibacterial Effects
Thiazole derivatives have previously demonstrated antibacterial properties by interfering with bacterial lipid biosynthesis and other mechanisms. Although specific studies on this compound are lacking, its structural similarity to known antibacterial agents warrants further investigation .
Analgesic Activity
While not directly explored for N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide, related thiazole compounds have shown analgesic effects . Further research could elucidate its potential in pain management .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide involves the synthesis of the thiazole ring, followed by the synthesis of the chromene ring, and finally the coupling of the two rings to form the final compound.", "Starting Materials": [ "4-bromobenzenamine", "2-bromoacetic acid", "thiourea", "salicylaldehyde", "sodium hydroxide", "acetic anhydride", "acetic acid", "phosphorus oxychloride", "triethylamine", "dimethylformamide", "N,N-dimethylacetamide", "4-hydroxy-2H-chromen-2-one", "N,N'-dicyclohexylcarbodiimide", "4-dimethylaminopyridine", "N,N-diisopropylethylamine", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Synthesis of 4-(4-bromophenyl)thiazole:", "Step 1: Dissolve 4-bromobenzenamine and thiourea in a mixture of acetic acid and water.", "Step 2: Add sodium hydroxide to the mixture and heat to reflux for several hours.", "Step 3: Cool the mixture and filter the resulting solid.", "Step 4: Wash the solid with water and dry to obtain 4-(4-bromophenyl)thiazole.", "Synthesis of 4H-chromene-3-carboxylic acid:", "Step 1: Dissolve salicylaldehyde and 2-bromoacetic acid in acetic anhydride.", "Step 2: Add phosphorus oxychloride dropwise to the mixture and heat to reflux for several hours.", "Step 3: Cool the mixture and add triethylamine to neutralize the mixture.", "Step 4: Add water to the mixture and extract the resulting solid with ethyl acetate.", "Step 5: Dry the organic layer and evaporate the solvent to obtain 4H-chromene-3-carboxylic acid.", "Coupling of 4-(4-bromophenyl)thiazole and 4H-chromene-3-carboxylic acid:", "Step 1: Dissolve 4-(4-bromophenyl)thiazole and 4H-chromene-3-carboxylic acid in N,N-dimethylacetamide.", "Step 2: Add N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to the mixture and stir for several hours.", "Step 3: Add N,N-diisopropylethylamine to the mixture to quench the reaction.", "Step 4: Extract the resulting solid with ethyl acetate and wash with water.", "Step 5: Dry the organic layer and evaporate the solvent to obtain N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide." ] } | |
Numéro CAS |
477550-45-1 |
Nom du produit |
N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide |
Formule moléculaire |
C19H11BrN2O3S |
Poids moléculaire |
427.27 |
Nom IUPAC |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C19H11BrN2O3S/c20-12-7-5-11(6-8-12)15-10-26-19(21-15)22-18(24)14-9-25-16-4-2-1-3-13(16)17(14)23/h1-10H,(H,21,22,24) |
Clé InChI |
QPYHGSSAADBPBY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[2-(4-Bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2652952.png)
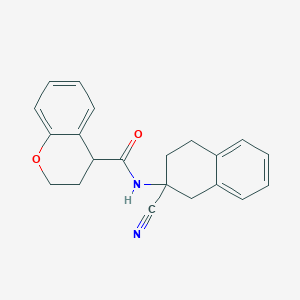
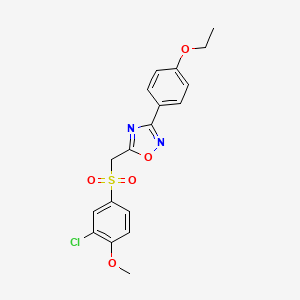

![2-[3-[2-(azepan-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide](/img/structure/B2652959.png)
![1-(3-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2652961.png)

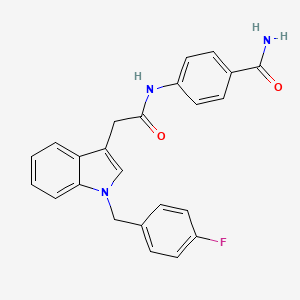
![Methyl 4-methyl-1-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B2652967.png)

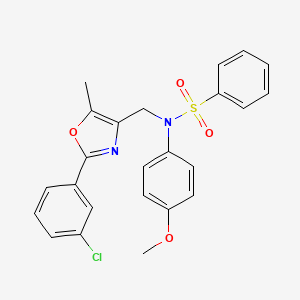
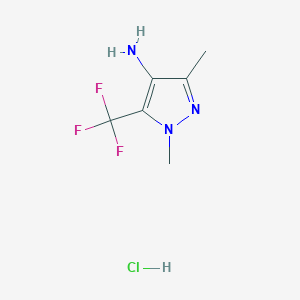
![N-[(2,5-Dimethylthiophen-3-yl)methyl]-N-(2-hydroxy-2-methylpropyl)prop-2-enamide](/img/structure/B2652971.png)
![2-(3-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2652974.png)